5-(2-Aminoethyl)thiazol-2-ol hydrochloride

Descripción

Systematic IUPAC Name and CAS Registry Number

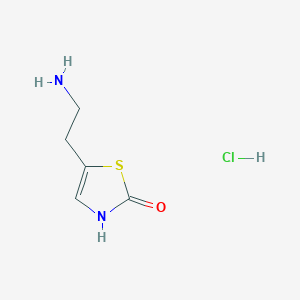

The compound 5-(2-Aminoethyl)thiazol-2-ol hydrochloride is systematically named according to IUPAC guidelines as 5-(2-aminoethyl)-3H-1,3-thiazol-2-one hydrochloride . This nomenclature reflects its core thiazole ring substituted with an aminoethyl group at position 5 and a hydroxyl group at position 2, which is protonated as a hydrochloride salt.

The CAS Registry Number assigned to this compound is 1806489-82-6 . This unique identifier is critical for unambiguous reference in chemical databases and regulatory documentation.

Molecular Formula and Structural Representation

The molecular formula of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride is C₅H₉ClN₂OS , with a molecular weight of 180.66 g/mol . The structural features include:

- A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

- An aminoethyl group (-CH₂CH₂NH₂) attached to the thiazole ring at position 5.

- A hydroxyl group (-OH) at position 2, which forms a hydrochloride salt via protonation.

Structural Representations :

Propiedades

IUPAC Name |

5-(2-aminoethyl)-3H-1,3-thiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS.ClH/c6-2-1-4-3-7-5(8)9-4;/h3H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEBDXHSJSKCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=O)N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride typically involves the reaction of 2-bromoethanol with thiourea under basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride follows similar synthetic routes as laboratory methods but on a larger scale. The process often involves the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Detailed Synthesis of Thiazole Derivatives

The condensation of thiourea and an appropriate aryl methyl ketone in the presence of iodine can yield thiazole derivatives. Reacting these compounds with chloroacetyl chloride and triethylamine in chloroform at room temperature produces corresponding 2-chloro-N-thiazolyl acetamide derivatives. These acetamide derivatives can then react with ammonium thiocyanate to yield dihydrothiazol-4-one analogs.

Synthesis of 2-Amino-5-nitrothiazole

2-Amino-5-nitrothiazole can be prepared by treating an aqueous solution of 2-aminothiazole with concentrated nitric acid at a controlled temperature. Crystalline 2-aminothiazole nitrate begins to separate out during the addition, and the reaction temperature is kept below 10°C by external cooling. After the addition, the crystal slurry is cooled and centrifuged, and the product is washed with ice-cold water. The moist 2-aminothiazole nitrate is then slowly added to concentrated sulfuric acid, maintaining the temperature below 10°C. The reaction mixture is stirred, and the temperature is increased to 20-25°C for 3 hours. The solution is poured into a mixture of ice and water containing sulfamic acid, stirred with animal charcoal, filtered, and washed. The filtrate is adjusted to a pH of about 3.0 with concentrated ammonia, and the resulting precipitate is filtered, washed, and dried to obtain 2-amino-5-nitrothiazole.

Synthesis of 5-(2-((7-(3-(Dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-amine (16)

Tert-butyl (5-(2-aminoethyl)thiazol-2-yl)carbamate (7) is added to a mixture of another compound (14) in EtOH with triethylamine at room temperature and heated to 85 °C for 16 h. After cooling and solvent evaporation, the residue is diluted with CH2Cl2 and H2O. The organic layer is separated, and 3 N HCl is added for extraction, discarding the organic layer. The aqueous layer is diluted with H2O and CH2Cl2, the pH is adjusted to 12 with 2 N NaOH, and the organic phase is separated. The aqueous phase is extracted with CH2Cl2, the combined organic phases are washed with brine, dried over MgSO4, and concentrated to afford compound 16.

An alternate synthesis pathway involves dissolving another compound (15) in CH2Cl2 at room temperature and adding TFA. The mixture is stirred for 16 h, the solvent is removed, MeOH and diethyl ether are added, and the precipitate formed is filtered to obtain compound 16 as a white solid.

Synthesis of 1-(3-Chlorophenyl)-3-(5-(2-((7-(3-(dimethylamino)propoxy)quinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea (1)

Compound 16 is dissolved in dry CH2Cl2 under an N2 atmosphere at room temperature, and Et3N is added. The solution is stirred, and 1-chloro-3-isocyanatobenzene (10) is slowly added. The precipitated product is collected by filtration, dissolved in EtOAc, and Et3N is added dropwise at 0 °C, followed by H2O. The product precipitates out and is filtered to obtain compound 1 as a white solid.

Data Table of Thiazole Derivatives

| Compound | 1H NMR Data | 13C NMR Data | EI-MS Data (m/ z (%)) |

|---|---|---|---|

| 2-[4-(p-Tolylthiazol-2-yl)amino]-5-(4-methylbenzylidene)-4,5-dihydrothiazole-4-one (8) | δ 2.31 (s, 3H, CH3), 2.33 (s, 3H, CH3), 7.18 (d, 2H, Ar-H, J= 7.6 Hz), 7.28 (d, 2H, Ar-H, J= 8.2 Hz), 7.37 (s, 1H, thiazole-H), 7.42 (s, 1H, CH═C), 7.46 (d, 2H, Ar-H, J= 8.2 Hz), 7.78 (d, 2H, Ar-H, J= 7.6 Hz) | δ 20.83 (CH3), 21.0 (CH3), 108.76, 148.0, 159.50 (thiazole-C), 124.07, 125.44, 129.08, 129.57, 132.17, 132.77, 132.87, 136.13, 137.85, 172.0 (Ar-C, thiazoline-C, and arylidene-C), 182.0 (C═O) | 393.56 (32.80), 100.95 (100) |

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Aminoethyl)thiazol-2-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkyl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Aplicaciones Científicas De Investigación

Chemistry

5-(2-Aminoethyl)thiazol-2-ol hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to new derivatives with enhanced properties.

Biology

The compound exhibits notable biological activities including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Studies have shown its potential to inhibit cancer cell proliferation, particularly in leukemia and liver cancer cell lines.

- Anti-inflammatory Effects : It inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory pathways .

Medicine

Research indicates that 5-(2-Aminoethyl)thiazol-2-ol hydrochloride has potential therapeutic effects:

- Phosphodiesterase Type 5 Inhibition : It has been identified as a promising candidate for treating erectile dysfunction by enhancing blood flow through PDE5 inhibition.

- Neuroprotection : In vitro studies suggest it may reduce cell death in neuronal cells exposed to oxidative stress, highlighting its role in neuroprotective applications .

Industry

In industrial applications, this compound is utilized in the development of:

- Dyes and Pesticides : Its chemical properties enable it to be a precursor for synthetic dyes and agricultural chemicals.

- Pharmaceuticals : The compound's derivatives are being explored for their potential as new drug candidates due to their diverse pharmacological effects .

PDE5 Inhibition Study

A series of thiazole derivatives were synthesized and tested for their ability to inhibit phosphodiesterase type 5 (PDE5). Among these derivatives, some exhibited enhanced binding affinity compared to traditional PDE5 inhibitors like sildenafil. This study emphasizes the potential of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride as a lead compound in developing new treatments for erectile dysfunction .

Anti-inflammatory Research

Research focused on synthesizing various 2-amino-thiazole analogs revealed significant inhibition of prostaglandin E₂ (PGE₂) levels, indicating strong anti-inflammatory potential. Some compounds demonstrated IC50 values below 1 μM against COX enzymes, suggesting their suitability for further development as anti-inflammatory agents .

Neuroprotection

In vitro studies using PC12 cells exposed to hydrogen peroxide showed that specific thiazole derivatives could significantly reduce cell death and inflammatory cytokine release. This highlights the compound's potential as a neuroprotective agent against oxidative stress-related damage .

Mecanismo De Acción

The mechanism of action of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminoethyl group enhances its binding affinity to specific targets, leading to its biological effects . The compound can inhibit the activity of certain enzymes, disrupt microbial cell walls, and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 5-(2-aminoethyl)thiazol-2-ol hydrochloride with structurally similar thiazole derivatives:

Key Observations :

- Aminoethyl vs. Aminomethyl: The aminoethyl side chain in the target compound provides greater conformational flexibility compared to aminomethyl analogs (e.g., 2-(aminomethyl)thiazole) .

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 5-chlorothiazol-2-amine) enhance reactivity, while bulky groups (e.g., phenyl in 4-amino-2-methyl-5-phenylthiazole) reduce solubility .

Neuropharmacological Potential

- GABA Receptor Interaction: Analogous compounds like 5-(2-aminoethyl)-3-isoxazolol (a GABA agonist) demonstrate that aminoethyl-substituted heterocycles can modulate neurotransmitter receptors .

- Enzyme Inhibition: Aminoethyl-thio groups in ranitidine-related compounds (e.g., 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine) inhibit cytochrome P-450 enzymes via coordination to heme iron .

Antimicrobial and Antiparasitic Activity

- 5-Nitro-2-aminothiazoles: Nitro-substituted thiazoles exhibit antitrypanosomal activity, though the aminoethyl group’s role in this context remains unexplored .

- Tetrazole-Benzoxazole Hybrids : Compounds like ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate show antimicrobial properties, suggesting that combining thiazole with other heterocycles enhances bioactivity .

Actividad Biológica

5-(2-Aminoethyl)thiazol-2-ol hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride, summarizing research findings, case studies, and relevant data.

- Chemical Name : 5-(2-Aminoethyl)thiazol-2-ol hydrochloride

- CAS Number : 1806489-82-6

- Molecular Formula : C₅H₈ClN₃OS

The biological activity of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been noted for its ability to inhibit phosphodiesterase type 5 (PDE5), which is crucial in regulating blood flow and has implications in erectile dysfunction treatments .

- Anti-inflammatory Activity : Compounds similar to this thiazole derivative exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play roles in inflammation and pain signaling pathways .

Biological Activity Data

Research has highlighted the following biological activities associated with 5-(2-Aminoethyl)thiazol-2-ol hydrochloride:

Case Studies

-

PDE5 Inhibition Study :

A series of thiazole derivatives were synthesized and screened for PDE5 activity. Among them, several compounds demonstrated enhanced activity compared to traditional PDE5 inhibitors. Notably, derivatives containing specific substitutions on the thiazole ring showed improved binding affinity and selectivity for the enzyme . -

Anti-inflammatory Research :

A study focused on synthesizing various 2-amino-thiazole analogs revealed that certain modifications led to significant reductions in PGE₂ levels, indicating strong anti-inflammatory potential. The most active compounds displayed IC50 values below 1 μM against COX enzymes, suggesting their suitability for further development as anti-inflammatory agents . -

Neuroprotection :

In vitro studies using PC12 cells exposed to H₂O₂ demonstrated that specific thiazole derivatives could reduce cell death and inflammatory cytokine release, highlighting their potential as neuroprotective agents .

Q & A

Q. What are the established synthetic routes for preparing 5-(2-Aminoethyl)thiazol-2-ol hydrochloride, and what reaction parameters are critical?

The compound can be synthesized via condensation reactions involving thiazolone derivatives. For example, 2-aminothiazol-4(5H)-one reacts with aldehydes or ketones under acidic reflux conditions (e.g., acetic acid, 3–5 hours) to form thiazole derivatives . Critical parameters include:

- Stoichiometric ratios (e.g., 1.0 equiv thiazolone, 1.1 equiv aldehyde).

- Reaction temperature and duration (reflux for 3–5 hours).

- Acid catalysis (acetic acid enhances cyclization).

| Reagent | Role | Conditions |

|---|---|---|

| 2-Aminothiazol-4(5H)-one | Core scaffold | Reflux in acetic acid |

| Aldehyde/ketone | Electrophile | 1.1 equiv, 3–5 h |

Q. How can researchers validate the structural integrity of 5-(2-Aminoethyl)thiazol-2-ol hydrochloride?

Structural characterization relies on:

- NMR spectroscopy : Compare proton environments (e.g., NH and thiazol-H signals) with analogous compounds like 2-amino-4-[(2-N-phthalimido)ethyl]thiazole hydrochloride .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Chromatography : Use HPLC to assess purity and retention time alignment with standards (e.g., ranitidine impurity profiling methods) .

Advanced Research Questions

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

Discrepancies may arise from impurities, tautomerism, or salt effects. Strategies include:

- Synthetic repetition : Ensure reaction consistency (e.g., controlling acetic acid reflux time) .

- High-resolution MS : Resolve ambiguous molecular ion peaks (e.g., distinguishing HCl adducts) .

- Comparative analysis : Cross-reference with structurally related compounds (e.g., RO41-1049 , a thiazolecarboxamide hydrochloride) .

Q. What experimental designs are effective for studying receptor binding activity?

To assess interactions with targets like imidazoline I2 receptors :

- Competitive binding assays : Use radiolabeled ligands (e.g., H-2-BFI) and measure displacement by the compound .

- Dose-response curves : Determine IC values in vitro (e.g., brain tissue homogenates).

- Control compounds : Include RO41-1049 as a reference ligand to validate assay conditions .

Q. How can stability and degradation pathways be systematically evaluated?

Stability studies should consider:

- Storage conditions : Hydrochloride salts are hygroscopic; store desiccated at –20°C (similar to dopamine hydrochloride protocols) .

- Forced degradation : Expose to heat, light, or acidic/basic conditions, then monitor via HPLC for degradation products (e.g., free thiazol-2-ol) .

- Mass spectrometry : Identify degradation fragments (e.g., loss of HCl or ethylamine side chains) .

Q. What advanced methods quantify synthetic by-products or impurities?

- HPLC-DAD/UV : Use C18 columns and gradient elution to separate impurities (e.g., ranitidine-related compound A as a model) .

- LC-MS/MS : Detect low-abundance by-products (e.g., dimeric or oxidized species) .

- Reference standards : Synthesize or procure analogs (e.g., 5-(2-aminoethyl)-1,3,4-thiadiazole-2-carboxylate hydrochloride ) for spiking experiments .

Q. How can synthetic yield and purity be optimized during scale-up?

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CHCl/MeOH gradients) .

- Process monitoring : Track reaction progress via TLC or in situ IR spectroscopy.

- Salt formation : Ensure stoichiometric HCl addition to avoid free base contamination (critical for hydrochloride salts) .

Key Notes for Methodological Rigor

- Avoid commercial sources : Focus on peer-reviewed synthesis and characterization protocols (e.g., ).

- Data contradictions : Cross-validate results using orthogonal techniques (e.g., NMR + MS + X-ray crystallography if available).

- Biological assays : Include positive/negative controls and validate receptor specificity (e.g., using RO41-1049 as a benchmark) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.